1-((Tert-butoxycarbonyl)(3-methoxyphenyl)amino)cyclopropane-1-carboxylic acid 1-((Tert-butoxycarbonyl)(3-methoxyphenyl)amino)cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18877499
InChI: InChI=1S/C16H21NO5/c1-15(2,3)22-14(20)17(16(8-9-16)13(18)19)11-6-5-7-12(10-11)21-4/h5-7,10H,8-9H2,1-4H3,(H,18,19)
SMILES:
Molecular Formula: C16H21NO5
Molecular Weight: 307.34 g/mol

1-((Tert-butoxycarbonyl)(3-methoxyphenyl)amino)cyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC18877499

Molecular Formula: C16H21NO5

Molecular Weight: 307.34 g/mol

* For research use only. Not for human or veterinary use.

1-((Tert-butoxycarbonyl)(3-methoxyphenyl)amino)cyclopropane-1-carboxylic acid -

Specification

Molecular Formula C16H21NO5
Molecular Weight 307.34 g/mol
IUPAC Name 1-[3-methoxy-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C16H21NO5/c1-15(2,3)22-14(20)17(16(8-9-16)13(18)19)11-6-5-7-12(10-11)21-4/h5-7,10H,8-9H2,1-4H3,(H,18,19)
Standard InChI Key LGFCQFOKUQANEY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C1=CC(=CC=C1)OC)C2(CC2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-[3-methoxy-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]cyclopropane-1-carboxylic acid, reflects its three core components:

  • Cyclopropane ring: A three-membered carbon ring conferring angle strain and unique reactivity.

  • Boc-protected amine: The tert-butoxycarbonyl group stabilizes the amino functionality against undesired reactions during synthesis .

  • 3-Methoxyphenyl substituent: An aromatic ring with a methoxy group at the meta position, influencing electronic and steric properties.

The canonical SMILES string CC(C)(C)OC(=O)N(C1=CC(=CC=C1)OC)C2(CC2)C(=O)O and InChIKey LGFCQFOKUQANEY-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₁NO₅
Molecular Weight307.34 g/mol
CAS Registry Number2068151-19-7
Purity (Commercial)≥95%
Storage ConditionsAmbient temperature, dry

Synthesis and Manufacturing

Primary Synthetic Route

The compound is typically synthesized via a two-step protocol:

  • Amination of cyclopropane-1-carboxylic acid: Reaction with 3-methoxyaniline in the presence of a coupling agent (e.g., HATU) forms the secondary amine intermediate.

  • Boc protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) in tetrahydrofuran (THF) yields the final product .

The reaction proceeds at ambient temperature, achieving moderate-to-high yields (60–80%) with minimal byproducts. Chromatographic purification ensures >95% purity for research applications .

Scale-Up Considerations

Industrial production employs flow chemistry to mitigate risks associated with cyclopropane ring strain. Continuous reactors enhance heat dissipation and reduce decomposition, critical for maintaining product integrity at multi-kilogram scales.

Applications in Organic Synthesis

Peptide Analog Development

The Boc group’s acid-labile nature allows selective deprotection under mild conditions (e.g., trifluoroacetic acid), making the compound invaluable for solid-phase peptide synthesis (SPPS). Its cyclopropane moiety introduces conformational constraints, enabling the design of peptides with enhanced metabolic stability and target affinity.

Building Block for Heterocycles

The carboxylic acid group participates in cyclization reactions to form lactams and diketopiperazines. For example, coupling with β-amino alcohols via Steglich esterification yields macrocyclic compounds with potential antimicrobial activity.

Stability and Reactivity Profile

Thermal and Chemical Stability

The compound remains stable under standard laboratory conditions (20–25°C, inert atmosphere) but degrades at temperatures >150°C or prolonged exposure to strong acids/bases. Accelerated stability studies (40°C/75% RH) show <2% decomposition over 6 months.

Reactivity in Solution

In polar aprotic solvents (DMF, DMSO), the carboxylic acid undergoes facile activation to acyl chlorides or mixed anhydrides. Nucleophilic attack at the cyclopropane ring is sterically hindered, preserving structural integrity during most transformations.

Comparative Analysis with Structural Analogs

Cyclopropane vs. Cycloalkane Derivatives

Replacing the cyclopropane ring with cyclohexane (e.g., (1R,3R)-3-Boc-amino-cyclohexanecarboxylic acid, C₁₂H₂₁NO₄) or cyclopentane (e.g., (1R,3S)-3-Boc-aminocyclopentanecarboxylic acid, C₁₁H₁₉NO₄) alters steric and electronic profiles:

Table 2: Ring Size Impact on Properties

PropertyCyclopropane DerivativeCyclohexane Analog Cyclopentane Analog
Ring StrainHigh (27 kcal/mol)LowModerate
Solubility in Water0.5 mg/mL1.2 mg/mL0.8 mg/mL
Melting Point142–144°C98–100°C115–117°C

The cyclopropane derivative’s elevated ring strain enhances reactivity in [2+1] cycloadditions, a trait absent in larger cycloalkanes .

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